![molecular formula C13H16N2O2 B2775620 N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287318-97-0](/img/structure/B2775620.png)
N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as "nitro-memantine," is a novel compound that has gained attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
Nitro-memantine is a non-competitive NMDA receptor antagonist. It binds to the NMDA receptor channel and blocks the influx of calcium ions, which are known to contribute to excitotoxicity. Nitro-memantine has been shown to have a higher affinity for the NMDA receptor than its parent compound, memantine.
Biochemical and Physiological Effects:
Nitro-memantine has been shown to reduce oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Nitro-memantine has been shown to have a longer half-life than memantine, which may make it a more effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Nitro-memantine has several advantages for lab experiments. It is stable at room temperature and can be easily synthesized in large quantities. However, nitro-memantine is a relatively new compound and its effects on humans are not well understood. More research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of nitro-memantine. One direction is to study its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its effects on different populations such as elderly individuals and individuals with genetic predispositions to neurological disorders. Additionally, more research is needed to determine the optimal dosage and administration of nitro-memantine for therapeutic use.
Synthesemethoden
Nitro-memantine is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 1-aminocyclopropane-1-carboxylic acid with 2-nitrobenzaldehyde in the presence of triethylamine and acetic anhydride to form a key intermediate. The intermediate is then reacted with bicyclo[1.1.1]pentane-1-carboxylic acid in the presence of trifluoroacetic acid to form the final product, nitro-memantine.
Wissenschaftliche Forschungsanwendungen
Nitro-memantine has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress, which are known to contribute to the pathogenesis of these disorders. Nitro-memantine has also been studied for its potential use as a cognitive enhancer.
Eigenschaften
IUPAC Name |
N-methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-14-9-12-6-13(7-12,8-12)10-4-2-3-5-11(10)15(16)17/h2-5,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYIGMXITYGRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.